达菲尼替尼
描述
科学研究应用
作用机制
德法替尼通过抑制FAK发挥作用,FAK是一种参与整合素介导的信号转导途径的蛋白质。通过阻断FAK活性,德法替尼破坏了多个下游信号通路,包括RAS/MEK/ERK和PI3K/Akt。 这种抑制导致肿瘤细胞迁移、增殖、存活和血管生成减少 .
生化分析
Biochemical Properties
Defactinib interacts with proteins such as focal adhesion kinase (FAK) and Pyk2 . By inhibiting these proteins, Defactinib can disrupt various biochemical reactions within the cell. The nature of these interactions involves the binding of Defactinib to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
Defactinib has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Defactinib can block proteins in cancer cells that hide from the immune system .
Molecular Mechanism
The molecular mechanism of Defactinib involves its interaction with FAK and Pyk2 . By inhibiting these kinases, Defactinib can disrupt the signaling pathways that these molecules are involved in, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Defactinib can change over time . For instance, Defactinib has been shown to elicit high response rates in heavily pretreated patients with recurrent low-grade serous ovarian cancer (LGSOC), regardless of the number of prior lines of therapy received .
Dosage Effects in Animal Models
The effects of Defactinib can vary with different dosages in animal models . For instance, two new drugs that seem to work together have been shown to have promising treatment effects in tissue culture and animal models of glioblastoma .
Metabolic Pathways
Defactinib is involved in the regulation of cell division, which is activated quite a bit more in gliomas compared to normal tissues . It interacts with enzymes such as Raf and FAK/Pyk2 .
Transport and Distribution
It is known that Defactinib can be distributed throughout the body when administered orally .
Subcellular Localization
It is known that Defactinib can disrupt the interaction between FGFR1 and E-cadherin, leading to a dramatic redistribution of FGFR1 subcellular localization .
准备方法
德法替尼的合成涉及多个步骤,从关键中间体的制备开始最后一步涉及将这些中间体偶联形成完整的德法替尼分子 . 工业生产方法专注于优化反应条件以确保高产率和纯度,通常涉及先进的技术,如高效液相色谱 (HPLC) 用于纯化。
化学反应分析
相似化合物的比较
德法替尼与其他FAK抑制剂(如VS-4718和TAE-226)进行了比较。虽然所有这些化合物都靶向FAK,但德法替尼以其选择性和效力而著称。 据证实,它可以介导对多种抗癌剂的耐药性,使其成为联合治疗的宝贵补充 . 其他类似化合物包括阿伏替尼,它靶向RAF/MEK通路,通常与德法替尼联合使用以增强治疗效果 .
结论
德法替尼是一种很有前景的化合物,在癌症治疗方面具有巨大潜力。它抑制FAK和破坏关键信号通路的的能力使其成为研究和临床环境中的宝贵工具。正在进行的研究继续探索其在各个领域的全部潜力和应用。
属性
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
Record name | Defactinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defactinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFACTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。